Cyclopropanecarbonitrile

説明

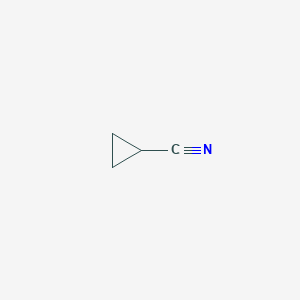

Structure

3D Structure

特性

IUPAC Name |

cyclopropanecarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N/c5-3-4-1-2-4/h4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUQDITHEDVOTCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063936 | |

| Record name | Cyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

67.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline] | |

| Record name | Cyclopropanecarbonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9076 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

13.0 [mmHg] | |

| Record name | Cyclopropanecarbonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9076 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5500-21-0 | |

| Record name | Cyclopropanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5500-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropanecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005500210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarbonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60191 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropanecarbonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropanecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPROPANECARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AFU99GZS5D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Cyclopropanecarbonitrile and Its Derivatives

Direct Cyclopropanation Approaches for Nitrile-Substituted Cyclopropanes

Direct methods involving the formation of the cyclopropane (B1198618) ring from acyclic precursors are fundamental in organic synthesis. These approaches often involve the addition of a one-carbon unit to an alkene or a ring-closing reaction.

A significant advancement in the synthesis of cyano-substituted cyclopropanes is the palladium-catalyzed direct cyanoesterification of cyclopropenes. acs.org This method provides a straightforward and highly efficient route to polysubstituted cyclopropanecarbonitriles that possess quaternary centers. acs.org The reaction utilizes ethyl cyanoformate as a source for both the cyano and ester groups, proceeding under mild conditions with good functional group compatibility. acs.org

This transformation is noted for being a stepwise, highly atom-economic protocol. acs.org The palladium catalyst facilitates the addition across the cyclopropene (B1174273) double bond, resulting in excellent yields and high diastereoselectivities. acs.org For instance, the reaction of various substituted cyclopropenes demonstrated a broad substrate scope, consistently producing the desired products with high yields. acs.org Even with bulky substituents like a propyl or adamantyl group on the cyclopropene, the reaction maintains high yields (87-88%) and excellent diastereoselectivity (>20:1 dr). acs.org

Table 1: Palladium-Catalyzed Cyanoesterification of Various Cyclopropenes

| Entry | Cyclopropene Substrate | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | 1,2-Diphenylcyclopropene | 3a | 95% | >20:1 |

| 2 | 1-Methyl-2-phenylcyclopropene | 3b | 92% | >20:1 |

| 3 | 1-Propyl-2-phenylcyclopropene | 3q | 87% | >20:1 |

| 4 | Spirocyclic cyclopropene | 3r | 93% | >20:1 |

| 5 | Adamantyl-substituted cyclopropene | 3u | 88% | >20:1 |

Data sourced from Organic Letters, 2023. acs.org

The addition of carbenes or carbenoids to alkenes is a classic and powerful method for synthesizing cyclopropane rings. fiveable.melibretexts.org Carbenes (R₂C:) are neutral, highly reactive species with a divalent carbon atom that behaves as an electrophile, readily reacting with the nucleophilic double bond of an alkene. openstax.org This reaction is a type of cycloaddition that typically proceeds in a single, concerted step, which has significant implications for its stereochemistry. fiveable.meyoutube.com

A key feature of carbene addition is its stereospecificity: the stereochemistry of the starting alkene is preserved in the cyclopropane product. fiveable.melibretexts.org For example, a cis-alkene will yield a cis-substituted cyclopropane, while a trans-alkene will produce a trans-substituted cyclopropane. libretexts.orgyoutube.com This retention of stereochemistry is a direct result of the concerted mechanism where the two new sigma bonds are formed simultaneously. fiveable.me

Carbenes are usually generated in situ due to their high reactivity. openstax.orglumenlearning.com Common methods include the decomposition of diazo compounds (like diazomethane) or the alpha-elimination of haloforms (such as chloroform) with a strong base. fiveable.meopenstax.org For instance, treating chloroform (B151607) with potassium hydroxide (B78521) generates dichlorocarbene (B158193) (:CCl₂), which can then react with an alkene to form a dichlorocyclopropane. openstax.org

The Simmons-Smith reaction provides a milder, more selective alternative using a carbenoid, specifically an organozinc compound (iodomethyl)zinc iodide (ICH₂ZnI) formed from diiodomethane (B129776) and a zinc-copper couple. libretexts.orgopenstax.org This carbenoid reacts similarly to a carbene but offers greater control, making it highly useful for complex syntheses. fiveable.meopenstax.org

The Michael-Initiated Ring Closure (MIRC) reaction is an efficient, transition-metal-free strategy for synthesizing highly functionalized cyclopropanes. nih.govnih.gov This method has been successfully applied to the synthesis of dinitrile-substituted cyclopropanes from readily available acyclic precursors like 2-arylacetonitriles and α-bromoennitriles. nih.govresearchgate.net The reaction proceeds under mild conditions, typically at room temperature using a base such as cesium carbonate (Cs₂CO₃) in an organic solvent. researchgate.net

The mechanism involves a tandem sequence: first, a base-promoted Michael-type addition of the carbanion from 2-arylacetonitrile to the electron-deficient α-bromoennitrile. nih.gov This is followed by an intramolecular cyclization (nucleophilic substitution) where the newly formed enolate displaces the bromide ion, closing the three-membered ring. nih.gov This approach is valued for its operational simplicity, good functional group tolerance, and the absence of transition-metal catalysts. nih.govnih.gov A wide range of dinitrile-substituted cyclopropanes can be obtained in moderate to excellent yields through this procedure. nih.gov

Table 2: Synthesis of Dinitrile-Substituted Cyclopropanes via MIRC

| Entry | 2-Arylacetonitrile | α-Bromoennitrile | Base | Product Yield (%) |

| 1 | Phenylacetonitrile | 2-bromo-3-phenylacrylonitrile | Cs₂CO₃ | 95% (cis/trans mixture) |

| 2 | 4-Methylphenylacetonitrile | 2-bromo-3-phenylacrylonitrile | Cs₂CO₃ | 92% (cis/trans mixture) |

| 3 | 4-Methoxyphenylacetonitrile | 2-bromo-3-phenylacrylonitrile | Cs₂CO₃ | 85% (cis/trans mixture) |

| 4 | 4-Chlorophenylacetonitrile | 2-bromo-3-phenylacrylonitrile | Cs₂CO₃ | 88% (cis/trans mixture) |

Data synthesized from RSC Advances, 2022. nih.govresearchgate.net

In recent years, photochemical methods have emerged as robust and sustainable alternatives for cyclopropane synthesis. researchgate.neta-z.lu Visible-light-mediated cyclopropanation, in particular, avoids the need for metal catalysts and often proceeds under mild conditions. researchgate.netresearchgate.net These reactions frequently rely on the photochemical generation of carbene intermediates from precursors such as diazo compounds. researchgate.netchemrxiv.org

Visible light irradiation can induce the decomposition of a diazo compound, releasing dinitrogen gas and forming a highly reactive carbene. chemrxiv.org This carbene then undergoes a [2+1] cycloaddition with an alkene to form the cyclopropane ring. chemrxiv.org This strategy has been used to cyclopropanate a variety of olefins, including unactivated ones. ethz.ch For example, visible-light-induced reactions of donor-acceptor diazoalkanes with various unsaturated systems have produced cyclopropanes with excellent yields and stereoselectivities. researchgate.net These light-mediated protocols represent an attractive, environmentally friendly approach to complex cyclopropane structures. a-z.lu

Intramolecular Cyclization and Rearrangement Strategies

Intramolecular reactions provide a powerful pathway for constructing cyclic molecules, including cyclopropanes, by forming a bond between two atoms within the same molecule.

The formation of a cyclopropane ring via the intramolecular cyclization of a γ-halonitrile, such as a 4-halobutyronitrile, is a classic example of nucleophilic substitution leading to ring formation. This reaction is typically promoted by a strong base. The mechanism begins with the deprotonation of the carbon atom alpha to the nitrile group. The nitrile group is sufficiently electron-withdrawing to increase the acidity of the adjacent C-H bond, allowing a strong base (e.g., sodium amide, potassium t-butoxide) to remove a proton and generate a carbanion.

This resulting carbanion acts as an internal nucleophile, attacking the carbon atom bearing the halogen (e.g., chlorine, bromine, or iodine) at the 4-position of the carbon chain. This intramolecular S_N2 reaction displaces the halide ion and forms a new carbon-carbon bond, closing the three-membered ring to yield cyclopropanecarbonitrile. The efficiency of this cyclization is governed by the principles of ring formation, with the three-membered ring being accessible through this pathway. Such base-promoted intramolecular cyclizations are a fundamental tool in the synthesis of small carbocycles. rsc.orgresearchgate.net

Hofmann Rearrangement-Based Routes to Protected Cyclopropane Amino Acid Building Blocks

A notable advancement in the synthesis of complex cyclopropane structures is the development of modular, metal-free routes to access stereopure cyclopropane amino acid building blocks. researchgate.net This approach utilizes a Hofmann rearrangement as the key step, offering a scalable and safer alternative to methods that require precious metal catalysts or neurotoxic reagents. researchgate.netnih.gov

The strategy commences with a cyclopropanecarboxamide (B1202528) intermediate, which is subjected to a Hofmann rearrangement mediated by an oxidizing agent like trichloroisocyanuric acid (TCCA). researchgate.net This reaction facilitates an intramolecular trapping of the resulting isocyanate intermediate by a suitably positioned hydroxyl group, leading to the formation of a stable, enantioenriched bicyclic carbamate (B1207046). nih.govresearchgate.net The rigidity of this bicyclic scaffold ensures high stereocontrol. Subsequent ring-opening of this carbamate provides access to the desired protected cyclopropane amino acids, which are versatile precursors for solid-phase peptide synthesis and further derivatization. nih.govresearchgate.net An electro-induced Hofmann rearrangement has also been reported as a practical method to convert cyclopropyl (B3062369) amides into the corresponding cyclopropyl amines. rsc.org

This methodology is distinguished by its operational simplicity, scalability, and avoidance of hazardous materials, making it a significant contribution to the synthesis of noncanonical amino acids for therapeutic peptide development. researchgate.net

Derivatization and Functional Group Interconversions from Cyclopropyl Precursors

Dehydration of Cyclopropanecarboxaldehyde (B31225) Oximes to Nitriles

A straightforward and traditional method for the synthesis of this compound involves the dehydration of cyclopropanecarboxaldehyde oxime. ambeed.com This two-step sequence begins with the conversion of cyclopropanecarboxaldehyde to its corresponding oxime, followed by the elimination of water to furnish the nitrile.

The initial step involves the reaction of cyclopropanecarboxaldehyde with hydroxylamine (B1172632) hydrochloride in a suitable solvent system, such as aqueous ethanol. This condensation reaction typically proceeds with high efficiency, with reported yields of the oxime reaching up to 92%. The subsequent dehydration of the cyclopropanecarboxaldehyde oxime can be achieved using various dehydrating agents. Common reagents for this transformation include formic acid or acetic anhydride, which effectively promote the elimination of water to yield this compound. ambeed.com

| Step | Reactants | Reagents | Product | Yield |

| 1. Oxime Formation | Cyclopropanecarboxaldehyde | Hydroxylamine Hydrochloride | Cyclopropanecarboxaldehyde Oxime | ~92% |

| 2. Dehydration | Cyclopropanecarboxaldehyde Oxime | Acetic Anhydride or Formic Acid | This compound | - |

Data compiled from publicly available research.

α-Alkylation of Arylacetonitriles with Dihaloethanes for this compound Synthesis

The formation of a cyclopropane ring can be achieved through the α-alkylation of activated methylene (B1212753) compounds, such as arylacetonitriles, with 1,2-dihaloethanes. This method relies on the principles of the Thorpe-Ziegler reaction, which involves the base-catalyzed condensation of nitriles. wikipedia.orgnumberanalytics.com In this specific application, the arylacetonitrile is deprotonated at the α-carbon using a strong base, creating a nucleophilic carbanion.

This carbanion then participates in a tandem nucleophilic substitution reaction with a 1,2-dihaloethane (e.g., 1,2-dibromoethane). The reaction proceeds in two stages:

The initial S_N2 attack by the nitrile carbanion on one of the electrophilic carbons of the dihaloethane displaces the first halide, forming an intermediate haloalkylnitrile.

A second, intramolecular S_N2 reaction occurs as the newly formed carbanion (or a reprotonated/deprotonated α-carbon) attacks the remaining carbon bearing the halide, closing the three-membered ring.

This approach results in the formation of a 1-aryl-1-cyanocyclopropane. The presence of the aryl group is crucial for stabilizing the initial carbanion, thereby facilitating the alkylation steps. The choice of base and reaction conditions is critical to favor the desired cyclization over potential side reactions like elimination or polymerization.

Transition Metal-Catalyzed Routes to Substituted Cyclopropanecarbonitriles

The development of transition metal catalysis has opened new avenues for the synthesis of functionalized cyclopropanes, offering high efficiency and selectivity.

Cobalt-Catalyzed Cross-Coupling Reactions

Cobalt-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium- and nickel-based systems for constructing C-C bonds. rsc.orgnih.gov These reactions are particularly effective for coupling alkyl partners and can be applied to the synthesis of substituted nitriles. acs.org

A relevant strategy involves the cross-coupling of functionalized organometallic reagents containing a nitrile group with various halides. For instance, alkylzinc reagents bearing a nitrile moiety have been successfully coupled with (hetero)aryl halides using a cobalt catalyst. nih.gov This demonstrates the tolerance of the nitrile group under these coupling conditions. The reaction typically employs a simple cobalt salt, such as cobalt(II) chloride, and proceeds under mild conditions. This method allows for the direct introduction of a cyano-containing alkyl chain onto an aromatic or heterocyclic core, providing access to complex molecular architectures. nih.gov While many examples focus on coupling a cyclopropyl Grignard reagent with an alkyl or aryl halide, the compatibility of nitrile-bearing organometallics showcases the potential for synthesizing substituted cyclopropanecarbonitriles through careful selection of coupling partners. acs.orgorganic-chemistry.org

| Catalyst System | Coupling Partners | Product Type | Key Feature |

| Cobalt(II) Chloride | Nitrile-containing alkylzinc reagent + (Hetero)aryl halide | Aryl/Heteroaryl-substituted alkyl nitrile | Tolerates nitrile functionality |

| Cobalt(II) Chloride | Cyclopropyl Grignard reagent + Alkyl/Aryl iodide | Alkyl/Aryl-substituted cyclopropane | Introduction of the cyclopropane ring |

Data based on findings from cobalt-catalyzed cross-coupling studies. nih.govacs.org

Nickel-Catalyzed Asymmetric Carbonylation of Cyclopropenes

A highly innovative approach to constructing polysubstituted cyclopropane systems involves the nickel-catalyzed asymmetric carbonylation of cyclopropenes. numberanalytics.comorganic-chemistry.org This method, a type of Reppe carbonylation, provides access to chiral cyclopropanecarboxylic acid derivatives with excellent levels of diastereo- and enantioselectivity. numberanalytics.comrsc.org

The reaction utilizes a nickel catalyst, often formed in situ from Ni(COD)₂ and a chiral ligand such as a phosphinooxazoline (PHOX), to catalyze the addition of carbon monoxide and an alcohol or phenol (B47542) across the double bond of a cyclopropene. nih.gov This process rapidly builds molecular complexity, generating polysubstituted cyclopropanecarboxylic esters with quaternary carbon stereocenters. numberanalytics.comorganic-chemistry.org

While the direct product is a cyclopropanecarboxylate, these compounds are valuable intermediates that can be readily converted into the corresponding cyclopropanecarbonitriles. The transformation involves standard functional group interconversion, typically proceeding through the formation of a primary amide from the ester, followed by dehydration to yield the nitrile. This two-step conversion makes the nickel-catalyzed carbonylation a powerful and versatile entry point to highly substituted, enantioenriched cyclopropanecarbonitriles. lscollege.ac.in

Rhodium-Catalyzed Cyclopropanation and Double Carbonylation Reactions

Rhodium-catalyzed reactions represent a powerful tool for the synthesis of cyclopropane derivatives, including those bearing a nitrile group. These methods often involve the reaction of a diazo compound with an alkene, where the rhodium catalyst facilitates the formation of a metal carbene intermediate that then transfers to the olefin. wikipedia.org

Recent research has demonstrated the efficacy of rhodium catalysts in the cyclopropanation of electron-deficient alkenes using substituted aryldiazoacetates and vinyldiazoacetates, achieving high stereoselectivity. nih.gov For instance, the use of the adamantylglycine derived catalyst, Rh₂(S-TCPTAD)₄, has been shown to yield high asymmetric induction, with enantiomeric excesses (ee) of up to 98%. nih.gov While acrylates and acrylamides lead to cyclopropanation products, unsaturated aldehydes and ketones tend to form epoxides. nih.gov Computational studies suggest that while a weak interaction between the rhodium carbene and the substrate's carbonyl group facilitates the reaction, the subsequent pathway is dependent on the nature of that carbonyl group. nih.gov

Furthermore, rhodium catalysts have been employed in novel double carbonylation reactions of cyclopropenes. In a departure from traditional carbonylation reactions of alkenes that only cleave the π-bond, this method breaks both the σ- and π-bonds of the cyclopropene unit. researchgate.netresearchgate.net This process allows for the efficient synthesis of sulfur-containing valerolactone motifs in the presence of thiols under mild conditions with high atom economy. researchgate.netresearchgate.net While this specific methodology has been demonstrated for the synthesis of valerolactone derivatives, its potential application or adaptation for the direct synthesis of this compound derivatives through a similar ring-opening carbonylation strategy remains an area of interest for further research.

A summary of representative rhodium-catalyzed cyclopropanations of electron-deficient alkenes is presented below:

| Catalyst | Diazo Compound | Alkene | Product Configuration | Yield (%) | ee (%) |

| Rh₂(S-TCPTAD)₄ | Aryldiazoacetate | Acrylate | Cyclopropane | High | Up to 98 |

| Rh₂(S-TCPTAD)₄ | Vinyldiazoacetate | Acrylate | Cyclopropane | 75-89 | 91-98 |

Stereoselective and Enantioselective Syntheses of Chiral this compound Derivatives

The synthesis of chiral this compound derivatives with high stereochemical purity is of significant interest due to the prevalence of the cyclopropane motif in biologically active molecules. Various advanced methodologies have been developed to achieve this, including the use of chiral building blocks, biocatalysis, and the transformation of chiral precursors.

Development of Chiral Cyclopropane Units (e.g., cis- and trans-Dicarbon-Substituted)

A key strategy for the synthesis of complex chiral molecules involves the development of versatile chiral building blocks. In the context of cyclopropanes, units bearing two differentially functionalized carbon substituents in a defined cis or trans relationship are particularly valuable. nih.govacs.org

Researchers have successfully developed methods to prepare all four stereoisomers of such chiral cyclopropane units. sci-hub.se For example, starting from (R)- or (S)-epichlorohydrin, it is possible to synthesize key intermediates like (1S,2R)- and (1R,2R)-2-(tert-butyldiphenylsilyloxy)methyl-1-formylcyclopropane and their respective enantiomers. nih.govresearchgate.net A crucial step in this synthesis involves the reaction of epichlorohydrin (B41342) with phenylsulfonylacetonitrile in the presence of a base, followed by acid treatment to yield a chiral cyclopropane lactone with high enantiomeric excess (e.g., 98% ee). nih.govresearchgate.net This lactone can then be converted to both cis- and trans-chiral cyclopropane units through a reductive desulfonylation step. nih.govresearchgate.net These chiral units serve as versatile intermediates for the synthesis of various compounds with asymmetric cyclopropane structures. nih.govacs.orgresearchgate.net

The diastereoselectivity of reactions involving these 1,2-disubstituted cyclopropanes is dependent on their substitution pattern. For instance, the reduction of a cyclopropyl ketone with a cis-substitution pattern can proceed with high diastereoselectivity, whereas the corresponding trans-isomer may show only modest selectivity. marquette.edu

Asymmetric Cyclopropanation via Engineered Biocatalysts

Biocatalysis has emerged as a powerful and environmentally friendly approach for asymmetric synthesis. mdpi.com Engineered enzymes, particularly those based on heme proteins like myoglobin (B1173299) and cytochrome P450, have been repurposed to catalyze non-natural reactions such as cyclopropanation with high stereocontrol. nih.govnih.gov

A notable advancement is the development of engineered myoglobin variants that can catalyze the asymmetric cyclopropanation of a wide range of olefin substrates to produce nitrile-substituted cyclopropanes. researchgate.net This chemobiocatalytic strategy utilizes ex situ generated diazoacetonitrile as the carbene source in a compartmentalized reaction system. researchgate.net This method has proven to be highly efficient, achieving up to 99.9% diastereomeric and enantiomeric excess, with high turnover numbers (up to 5,600). researchgate.net The resulting enzymatic products can be further diversified into a variety of functionalized chiral cyclopropanes. researchgate.net

In a different approach, a promiscuous tautomerase has been engineered into a cofactor-independent cyclopropanation enzyme. nih.govnih.gov This biocatalyst promotes the enantioselective synthesis of various cyclopropanes through the nucleophilic addition of diethyl 2-chloromalonate to α,β-unsaturated aldehydes, affording the products with high diastereomeric and enantiomeric purity (d.r. up to 25:1; e.r. up to 99:1). nih.govnih.gov The use of microorganisms such as Rhodococcus sp. AJ270, which contains a nitrile hydratase–amidase system, has also been reported for the enantioselective biotransformation of gem-difluorinated cyclopropanecarbonitriles. beilstein-journals.org

Key findings in biocatalytic asymmetric cyclopropanation for nitrile-substituted derivatives are summarized below:

| Biocatalyst System | Substrates | Key Features | Stereoselectivity |

| Engineered Myoglobin | Olefins, Diazoacetonitrile | Compartmentalized reaction system | Up to 99.9% de and ee |

| Engineered Tautomerase | α,β-unsaturated aldehydes, Diethyl 2-chloromalonate | Cofactor-independent | d.r. up to 25:1, e.r. up to 99:1 |

| Rhodococcus sp. AJ270 | gem-difluorinated cyclopropanecarbonitriles | Nitrile hydratase–amidase system | High chemo-, regio-, and enantioselectivity |

Enantiomerically Pure Derivatives from Pyrazolines

The thermal decomposition of pyrazolines provides an excellent and highly stereoselective route to cyclopropanes. lookchem.com This method is particularly effective for the synthesis of enantiomerically pure this compound derivatives. acs.orgacs.orgnih.gov

The process typically begins with the synthesis of enantiopure sulfonyl pyrazolines, which can be readily obtained from materials like (Z)-3-p-tolylsulfinylacrylonitriles. acs.orgnih.gov The key step is the thermal extrusion of nitrogen from these chiral pyrazolines. acs.org When conducted in a solvent such as refluxing toluene (B28343), this reaction proceeds in almost quantitative yields (>96%) and with complete retention of the configuration at all chiral centers of the starting pyrazoline. lookchem.comacs.org This high degree of stereoselectivity suggests a concerted mechanism for the nitrogen extrusion. acs.orgnih.gov

The resulting sulfonyl cyclopropanes are optically pure and can be further transformed. For example, hydrogenolysis of the carbon-sulfur bond can yield cyclopropanes and alkylidenecyclopropanes containing one or two chiral carbon atoms, one of which may be a quaternary center. acs.orgnih.gov This method stands out as one of the most efficient for producing optically pure cyclopropanes with complete stereochemical control from pyrazoline precursors. acs.org The stereochemistry in the pyrolysis of pyrazolines has been a subject of study, confirming that the cyclopropane products are formed with a degree of change in the relative configuration of cis-trans groups, depending on the starting pyrazoline. cdnsciencepub.com

Reaction Mechanisms and Comprehensive Reactivity Studies

Unimolecular Isomerization Pathways of Cyclopropanecarbonitrile

The thermal isomerization of this compound in the gas phase has been a subject of detailed theoretical investigation to elucidate the complex reaction mechanisms involved. These studies employ high-level quantum chemical calculations to map the potential energy surface and understand the transformation pathways to various isomeric products.

Theoretical studies, particularly those using density functional theory (DFT) and two-configuration self-consistent-field (TCSCF) calculations, have investigated the pathways for the unimolecular isomerization of this compound. acs.org The primary products formed during thermal decomposition are cis- and trans-crotononitrile and vinylacetonitrile. acs.org The formation of methacrylonitrile (B127562) is also considered in these computational models. acs.org The reaction mechanism involves the initial cleavage of a C-C bond in the strained cyclopropane (B1198618) ring, leading to the formation of intermediates that subsequently rearrange to the more stable acyclic nitrile products. acs.org

A central question in the isomerization of cyclopropane derivatives is whether the reaction proceeds through a concerted mechanism (bond breaking and forming occur simultaneously) or a stepwise mechanism involving a biradical intermediate. For this compound, computational studies have successfully located transition states corresponding to both closed-shell (concerted) and biradical pathways. acs.org

However, the wave functions of the concerted transition states exhibit Hartree-Fock instabilities, which casts doubt on whether this pathway holds significant physical meaning. acs.org The alternative and more plausible pathway involves the formation of a trimethylene biradical intermediate. acs.orgnih.gov This biradical mechanism is consistent with findings for the isomerization of the parent cyclopropane, where the energy required to form the trimethylene biradical is significantly lower than that for alternative intermediates. acs.org In related systems, such as the thermal rearrangement of methylenecyclopropane (B1220202) derivatives, the involvement of a trimethylenemethane (TMM) diradical is a well-established intermediate step. nih.gov

The characterization of transition states is crucial for understanding the kinetics of the isomerization process. Theoretical calculations have been used to locate the geometries and vibrational frequencies of transition states for both the biradical and concerted isomerization pathways of this compound. acs.org Vibrational frequencies calculated at the DFT and TCSCF levels of theory serve as the basis for estimating frequency factors using transition state theory. acs.org

To bridge the gap between theoretical calculations and experimental conditions, Rice-Ramsperger-Kassel-Marcus (RRKM) calculations are performed. acs.org These calculations adjust the high-pressure limit Arrhenius parameters (A∞ and E∞) derived from theory to the apparent activation energy (Ea) and pre-exponential factor (A) that would be observed under specific experimental pressures and temperatures. acs.org Computer modeling that incorporates the biradical isomerization pathway and subsequent inter-isomerizations among the products shows good agreement with experimental results. acs.org

Table 1: Summary of Theoretical Findings for this compound Isomerization

| Feature | Biradical Pathway | Concerted Pathway |

|---|---|---|

| Intermediate | Trimethylene biradical | None (direct conversion) |

| Transition State | Localized and characterized | Localized, but with wave function instabilities |

| Physical Significance | Considered the more plausible pathway | Questionable due to computational instabilities |

| Kinetic Modeling | RRKM calculations used to match experimental data | Not typically used for final kinetic models |

Ring-Opening Reactions of the Cyclopropane Moiety

The strained cyclopropane ring can be opened under various conditions, leading to a range of molecular rearrangements and the formation of new cyclic or acyclic structures. cymitquimica.com These reactions are often driven by the release of ring strain, which is approximately 27.5 kcal/mol. tcichemicals.com

Cyclopropane rings adjacent to a π-system can undergo thermally or photochemically induced ring opening and rearrangement to form larger, more complex cyclic systems. arkat-usa.org The specific mechanism of these reactions, which can range from ionic to concerted to diradical, is highly dependent on the reaction conditions and the nature of the substituents. arkat-usa.org For instance, the thermal rearrangement of certain cyclopropyl (B3062369) ketone derivatives can lead to ring expansion, forming 4,5-dihydrofurans. tcichemicals.comtcichemicals.com These transformations are proposed to proceed through the formation of diradical intermediates resulting from the cleavage of the cyclopropane ring. arkat-usa.orgtcichemicals.com Similarly, photochemical activation can also induce these rearrangements, often proceeding through similar diradical species. arkat-usa.orgresearchgate.net

A notable reaction is the thermal decarboxylation of 1-(cyclopropylcarbonyl)cyclopropane carboxylic acid, which, instead of yielding the expected dicyclopropyl ketone, undergoes a facile rearrangement at 120°C to produce 2-cyclopropyl-4,5-dihydrofuran. researchgate.net This transformation represents a unique "vinyl-cyclopropyl" type rearrangement. researchgate.net

The proposed mechanism for this decarboxylative rearrangement involves an initial ring opening of the 1,2-disubstituted cyclopropane ring. arkat-usa.orgresearchgate.net This step leads to the formation of an α-allyl-β-keto acid intermediate. researchgate.net Subsequent decarboxylation and cyclization of this intermediate then yield the final 4,5-dihydrofuran heterocyclic system. arkat-usa.orgresearchgate.net Crucially, experiments suggest that the rearrangement does not proceed through an allyl ketone intermediate, indicating that decarboxylation is not the initial step. arkat-usa.org This pathway highlights how the inherent reactivity of the cyclopropane ring can be harnessed to construct more complex heterocyclic structures under relatively mild thermal conditions. researchgate.net

Stereochemical Control and Regiospecificity in Ring-Opening Processes

The inherent ring strain of cyclopropanes makes them susceptible to ring-opening reactions, and the substituents on the ring play a crucial role in dictating the stereochemical and regiochemical outcomes of these transformations. researchgate.net The ring-opening of cyclopropyl cations, often facilitated by the departure of a leaving group, proceeds in a disrotatory manner as predicted by the Woodward-Hoffmann rules for a two-electron system. tue.nl In this process, substituents positioned cis to the leaving group rotate inward, while those trans to the leaving group rotate outward. tue.nl

The regioselectivity of ring-opening is also a key consideration. For instance, the reaction of 1-arylmethyl-2-(2-cyanoethyl)aziridines with benzyl (B1604629) bromide in acetonitrile (B52724) leads to the regiospecific ring opening of the intermediate aziridinium (B1262131) salt, yielding 5-amino-4-bromopentanenitriles. acs.org These intermediates can then undergo a 1,3-cyclization to form 2-(aminomethyl)cyclopropanecarbonitriles. acs.orgnih.gov Similarly, single-electron oxidants can induce the regiospecific ring opening of gem-difluorocyclopropanes. beilstein-journals.org The specific products formed are dependent on the reaction conditions and the nucleophiles present. beilstein-journals.orgd-nb.info

The stereochemistry of the starting material can be preserved during certain ring-opening reactions. For example, the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles proceeds with complete preservation of the enantiomeric purity from the electrophilic center of the cyclopropane to the resulting acyclic product. nih.gov This stereochemical retention is a valuable feature in asymmetric synthesis.

Reactivity of the Nitrile Functional Group in Cyclopropyl Systems

The nitrile group in this compound is a versatile functional handle that can undergo a variety of transformations, including nucleophilic additions and conversions to other important functional groups.

Nucleophilic Addition Reactions and Subsequent Transformations

The carbon atom of the nitrile group in this compound is electrophilic and can be attacked by nucleophiles. This reactivity is fundamental to many of its synthetic applications. For example, the addition of phenol (B47542) derivatives to methyl 1-nitrocyclopropanecarboxylates in the presence of cesium carbonate leads to ring-opened products in good yields. nih.gov

The nitrile group can also direct reactions. For instance, in the synthesis of 2-(aminomethyl)cyclopropanecarbonitriles, an intramolecular nucleophilic attack by a nitrogen anion on a carbon bearing a leaving group leads to the formation of the cyclopropane ring. youtube.com

Conversions to Carboxylic Acids, Amides, and Amines

The nitrile functionality of this compound can be readily converted into other valuable functional groups such as carboxylic acids, amides, and amines.

The hydrolysis of the nitrile group under acidic or basic conditions is a standard method for the synthesis of cyclopropanecarboxylic acid. youtube.comchemistrysteps.com This transformation typically proceeds through an amide intermediate. chemistrysteps.comchemistrysteps.com While the complete hydrolysis to the carboxylic acid is common, it is possible to stop the reaction at the amide stage under carefully controlled, milder conditions. chemistrysteps.comlibretexts.org

The conversion of nitriles to amides can also be achieved through biocatalytic methods. For instance, the microorganism Rhodococcus sp. AJ270 contains a nitrile hydratase-amidase system that can effectively hydrolyze geminally difluorinated cyclopropanecarbonitriles to the corresponding amides and subsequently to carboxylic acids with high chemo-, regio-, and enantioselectivity. beilstein-journals.orgd-nb.info

Furthermore, the nitrile group can be reduced to a primary amine. This transformation is a key step in the synthesis of various amine-containing cyclopropane derivatives. organicchemistrytutor.com

Cycloaddition Reactions Involving this compound

This compound and its derivatives can participate in cycloaddition reactions, leading to the formation of more complex cyclic and heterocyclic systems. chim.it Although cyclopropanes themselves are not typical substrates for cycloadditions, the double bond character of the cyclopropane ring allows it to react with various dipolarophiles. dalalinstitute.com

For example, 1,3-dipolar cycloadditions of various dipoles to cyclopropenes, which can be generated in situ from cyclopropane derivatives, provide a convenient route to a variety of heterocyclic compounds. chim.it The high ring strain of cyclopropenes makes them reactive partners in these transformations. chim.it Transition-metal-catalyzed [2+2+2] cycloadditions also represent a powerful tool for constructing six-membered rings from unsaturated precursors, which can include cyclopropane-containing fragments. nih.gov

Catalytic Activation Mechanisms

The reactivity of this compound can be significantly enhanced and controlled through the use of catalysts, particularly Lewis acids.

Lewis Acid Catalysis in Nitrile Activation (e.g., Cadmium Acetate (B1210297) in Oxazoline (B21484) Formation)

Lewis acids play a crucial role in activating the nitrile group of this compound towards nucleophilic attack. snnu.edu.cn A notable example is the synthesis of 2-cyclopropyl-2-oxazoline from this compound and ethanolamine, catalyzed by cadmium acetate. researchgate.net In this reaction, the cadmium acetate acts as a Lewis acid, coordinating to the nitrogen atom of the nitrile. researchgate.net This coordination increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by the hydroxyl group of ethanolamine. A series of intramolecular acid-base reactions then leads to the formation of the oxazoline ring. researchgate.net

This principle of Lewis acid activation is broadly applicable. For instance, Lewis acids can catalyze the ring-opening of activated cyclopropanes with amine nucleophiles. nih.gov Cooperative catalysis involving a transition metal and a Lewis acid can also be employed to achieve novel transformations, such as the cyanoesterification of alkynes. acs.org

Interactive Table of Research Findings

| Reaction Type | Substrate(s) | Catalyst/Reagent(s) | Product(s) | Key Findings | Reference(s) |

| Ring-Opening | 1-Arylmethyl-2-(2-cyanoethyl)aziridines | Benzyl bromide | 5-Amino-4-bromopentanenitriles | Regiospecific ring opening of aziridinium intermediate. | nih.gov, acs.org |

| Ring-Opening | Methyl 1-nitrocyclopropanecarboxylates | Amine nucleophiles, Lewis acid | Acyclic amino acid derivatives | Complete preservation of enantiomeric purity. | nih.gov |

| Nucleophilic Addition | Methyl 1-nitrocyclopropanecarboxylates | Phenol derivatives, Cs2CO3 | Ring-opened ether products | Good yields and tolerance of various substituents. | nih.gov |

| Hydrolysis | This compound | NaOH (conc.), heat | Cyclopropanecarboxylic acid | Classic synthesis involves harsh conditions. | youtube.com |

| Biocatalytic Hydrolysis | gem-Difluorinated cyclopropanecarbonitriles | Rhodococcus sp. AJ270 | Chiral amides and carboxylic acids | High chemo-, regio-, and enantioselectivity. | beilstein-journals.org, d-nb.info |

| Oxazoline Formation | This compound, Ethanolamine | Cadmium acetate | 2-Cyclopropyl-2-oxazoline | Lewis acid activates the nitrile for nucleophilic attack. | researchgate.net |

| Cycloaddition | Cyclopropenes, 1,3-Dipoles | Base or Lewis/Brønsted acid | Heterocyclic systems | Versatile method for heterocycle synthesis. | chim.it |

Palladium-Catalyzed Mechanisms in Cyanoesterification

The palladium-catalyzed cyanoesterification of cyclopropenes has emerged as a highly effective and atom-economical method for the synthesis of polysubstituted cyclopropanecarbonitriles. organic-chemistry.orgresearchgate.net This transformation utilizes a bifunctional reagent, typically an alkyl cyanoformate, to introduce both a cyano group and an ester group across the double bond of a cyclopropene (B1174273) ring system. organic-chemistry.org The reaction is characterized by its mild conditions, broad functional group tolerance, and high diastereoselectivity, making it a valuable tool for accessing synthetically useful cyclopropane building blocks. researchgate.netacs.orgnih.gov

Detailed research has identified an optimal catalyst system and conditions for this transformation. The most effective catalyst precursor is found to be tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), used in combination with a specific bidentate phosphine (B1218219) ligand, Xantphos. organic-chemistry.orgacs.org The reaction between a model substrate, 1-(4-methylphenyl)-2-phenylcyclopropene, and ethyl cyanoformate was optimized to proceed efficiently in 1,2-dichloroethane (B1671644) (DCE) at 100 °C, yielding the desired this compound product in high yield and with excellent diastereomeric ratio. acs.org

Detailed Research Findings

Optimization studies have demonstrated the critical role of both the ligand and the solvent in the success of the cyanoesterification reaction. acs.org While the combination of Pd₂(dba)₃ and Xantphos in DCE proved superior, other ligands and solvents were investigated, revealing key insights into the reaction's requirements. acs.org

A selection of ligands was tested, with most leading to significantly lower product yields compared to Xantphos. acs.org For instance, common bidentate phosphine ligands such as dppe, dppp, and dppf were found to be much less efficient. acs.org Monodentate ligands were also ineffective. The choice of solvent was also shown to be important, with toluene (B28343) providing a much lower yield than DCE. acs.org These findings underscore the specific electronic and steric properties required by the palladium catalyst's ligand sphere to facilitate the key steps of the catalytic cycle.

| Entry | Ligand | Solvent | GC Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Xantphos | DCE | 90 | >20:1 |

| 2 | dppe | DCE | trace | - |

| 3 | dppp | DCE | trace | - |

| 4 | dppf | DCE | trace | - |

| 5 | Dpephos | DCE | trace | - |

| 6 | rac-BINAP | DCE | trace | - |

| 7 | Xantphos | Toluene | 20 | >20:1 |

Table 1: Optimization of Reaction Conditions for the Palladium-Catalyzed Cyanoesterification of 1-(4-methylphenyl)-2-phenylcyclopropene. Data sourced from optimization studies. acs.org

The proposed mechanism for the palladium-catalyzed cyanoesterification of cyclopropenes follows a generally accepted catalytic cycle for cross-coupling reactions. The cycle is initiated by the oxidative addition of the palladium(0) complex, generated in situ from Pd₂(dba)₃ and the Xantphos ligand, to the ethyl cyanoformate reagent. This step involves the cleavage of the C-CN bond and forms a key palladium(II) intermediate.

Following the oxidative addition, the cyclopropene substrate coordinates to the palladium(II) center. This is followed by a migratory insertion step, where the cyclopropene inserts into the Pd-C bond. The final step of the catalytic cycle is the reductive elimination of the desired this compound product. This step regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle. The high diastereoselectivity observed in this reaction is established during the migratory insertion and reductive elimination steps, which are influenced by the steric bulk of the Xantphos ligand and the substituents on the cyclopropene ring. organic-chemistry.orgacs.org The necessity of a palladium catalyst is confirmed by the failure of the reaction to proceed in its absence or when a nickel catalyst is used instead. organic-chemistry.org

Computational Chemistry and Theoretical Investigations of Cyclopropanecarbonitrile

Quantum Chemical Methodologies for Structural and Electronic Characterization

Quantum chemical calculations are fundamental to predicting the molecular structure, energy, and electronic distribution of cyclopropanecarbonitrile. These methods allow for a detailed characterization of the molecule at an atomic level.

Density Functional Theory (DFT) Calculations for Geometries and Energies

Density Functional Theory (DFT) has become a principal method for investigating this compound due to its balance of computational cost and accuracy. amazonaws.com The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for these calculations. researchgate.netacs.org

Geometry optimizations using the B3LYP method with various basis sets, such as 6-31G** and the correlation-consistent cc-pVDZ, have shown good agreement with experimental structural parameters. acs.org These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape and the inherent strain of the cyclopropane (B1198618) ring. For instance, studies have demonstrated that B3LYP calculations can accurately reproduce the known geometry of the molecule, validating its use for more complex investigations into reaction pathways. acs.org

Below is a comparison of selected experimental and calculated structural parameters for this compound, demonstrating the accuracy of the DFT B3LYP method.

| Parameter | C1-C2 (Å) | C2-C3 (Å) | C1-C4 (Å) | C4≡N (Å) | ∠C2-C1-C3 (°) | ∠H-C-H (°) |

| Experimental | 1.522 | 1.522 | 1.464 | 1.161 | 59.5 | 116.0 |

| B3LYP/6-31G | 1.515 | 1.515 | 1.467 | 1.159 | 60.0 | 115.9 |

| B3LYP/cc-pVDZ | 1.520 | 1.520 | 1.469 | 1.165 | 60.0 | 115.7 |

Two-Configuration Self-Consistent-Field (TCSCF) and Configuration Interaction (CI) Approaches

While DFT is effective for ground-state properties, more advanced methods are required for situations where a single electronic configuration is insufficient, such as in bond-breaking processes, transition states, and the description of diradical species. researchgate.net The isomerization of this compound involves such intermediates. researchgate.net

The Two-Configuration Self-Consistent-Field (TCSCF) method, a specific type of Multi-Configurational Self-Consistent Field (MCSCF) approach, is used to generate a qualitatively correct reference state in these cases. researchgate.net This method uses a linear combination of two or more configuration state functions to approximate the electronic wavefunction, providing a more accurate description than single-reference methods like Hartree-Fock. researchgate.net For the isomerization of this compound, TCSCF calculations, often followed by Configuration Interaction (CI) to include more electron correlation, have been crucial. These calculations help to accurately describe the electronic structure of the biradical transition states and intermediates that are central to the reaction mechanism. researchgate.netresearchgate.net

Elucidation of Reaction Mechanisms and Energetics

Computational studies have been instrumental in mapping the potential energy surfaces for the unimolecular isomerizations of this compound, identifying key intermediates and transition states that govern the reaction kinetics.

Localization and Characterization of Transition States for Isomerization

The gas-phase pyrolysis of this compound yields several products, primarily cis- and trans-crotonitrile, vinylacetonitrile (also known as allyl cyanide), and trace amounts of methacrylonitrile (B127562). researchgate.net Computational modeling has revealed that these isomerizations proceed through different mechanisms.

The formation of cis- and trans-crotonitrile and vinylacetonitrile occurs via a biradical mechanism involving the cleavage of a C-C bond in the cyclopropane ring to form a short-lived 1,3-biradical trimethylene intermediate. researchgate.netacs.org Theoretical calculations have successfully located and characterized the transition states for both the initial ring-opening and the subsequent rearrangements of this intermediate. The presence of the cyano (CN) group has been found to lower the activation energy for these isomerizations by about 8 kcal/mol compared to unsubstituted cyclopropane, a fact attributed to the resonance stabilization of the biradical transition states and the intermediate by the CN group. researchgate.net

In contrast, the formation of methacrylonitrile is believed to proceed through a concerted mechanism via a closed-shell singlet transition state, though it may have some biradical character. researchgate.net

RRKM Calculations for Unimolecular Reaction Kinetics

To bridge the gap between theoretical calculations and experimental results, Rice-Ramsperger-Kassel-Marcus (RRKM) theory is applied. numberanalytics.comox.ac.ukwalisongo.ac.id This statistical theory is used to calculate the rate constants of unimolecular reactions as a function of temperature and pressure. uleth.caslideshare.net

In the study of this compound isomerization, RRKM calculations are used to convert the high-pressure limit activation energies (E∞) and frequency factors (A∞), obtained directly from quantum chemical transition state theory calculations, into effective activation energies (Ea) and pre-exponential factors (A) that correspond to specific experimental conditions. researchgate.net This modeling, which incorporates the biradical isomerization pathway and the interconversions between the various products, allows for a direct comparison between the computed rates and those measured experimentally, providing a more complete understanding of the reaction kinetics. researchgate.net

Analysis of Strain Energy and Bonding Characteristics of the Cyclopropane Ring

The cyclopropane ring is characterized by significant ring strain, which is a primary driver of its chemical reactivity. rsc.orgqmul.ac.uk This strain arises from the deviation of the internal C-C-C bond angles (60°) from the ideal sp³ tetrahedral angle (~109.5°), leading to "bent" or banana-shaped bonds. qmul.ac.uk

Investigations of Electronic Effects of Substituents on Reactivity

Computational chemistry and theoretical investigations provide powerful tools for understanding how the introduction of various substituent groups onto the cyclopropane ring of this compound influences its electronic structure and, consequently, its chemical reactivity. These studies often employ quantum chemical calculations to model the molecule and predict its behavior in chemical reactions.

Theoretical analyses focus on quantifying the electronic effects of substituents, which are broadly categorized as either electron-donating or electron-withdrawing. These effects are transmitted through the molecular framework via inductive and resonance effects. The Hammett equation is a fundamental tool in physical organic chemistry used to quantify the influence of substituents on the reactivity of aromatic compounds, and its principles are often extended to other systems to understand these electronic effects. wikipedia.orgnumberanalytics.compharmacy180.comdalalinstitute.com The equation, log(k/k₀) = ρσ, correlates the rate constant (k) of a substituted compound to that of the unsubstituted parent compound (k₀) through the substituent constant (σ) and the reaction constant (ρ). pharmacy180.comdalalinstitute.com

The substituent constant, σ, is a measure of the electronic effect of a particular substituent. numberanalytics.com Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values. pharmacy180.com The reaction constant, ρ, indicates the sensitivity of a reaction to these substituent effects. wikipedia.org A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. numberanalytics.compharmacy180.com Conversely, a negative ρ value indicates that the reaction is favored by electron-donating groups, which stabilize a positive charge in the transition state. wikipedia.org

Research Findings

Computational studies, often using Density Functional Theory (DFT), allow for the detailed examination of how substituents alter the properties of this compound. numberanalytics.comresearchgate.net These methods can calculate molecular orbitals (like the HOMO and LUMO), electron density distributions, and electrostatic potentials to predict reactivity. numberanalytics.com

Research on related substituted cyclopropane systems has demonstrated clear correlations between the electronic nature of a substituent and the molecule's reactivity. For instance, in studies of 2-aryl-2-fluoro-cyclopropylamines, which are structurally related to substituted cyclopropanecarbonitriles, the reactivity (in this case, inhibition of monoamine oxidases) was strongly dependent on the electronic properties of the substituent on the aryl ring. nih.gov Electron-withdrawing groups like chlorine and fluorine were found to enhance the inhibitory activity against MAO A, whereas electron-donating groups had a lesser effect. nih.gov This indicates that for this particular interaction, a more electron-deficient cyclopropane ring system leads to greater reactivity. nih.gov

Furthermore, theoretical calculations on fluorinated cyclopropanones revealed that increasing the number of fluorine substituents—a strongly electron-withdrawing element—leads to the destabilization of the ketone form. researchgate.net This destabilization directly influences the molecule's stability and its propensity to undergo reactions. The introduction of highly electronegative atoms like fluorine can significantly alter the charge distribution and bond strengths within the cyclopropane ring. nih.gov

In general, electron-withdrawing substituents tend to deactivate a system towards reactions that involve the formation of a positive charge, such as certain electrophilic additions or cyclizations. acs.org Conversely, electron-donating groups can stabilize such cationic intermediates, thereby increasing the reaction rate. wikipedia.orgacs.org The specific impact of a substituent is also dependent on its position on the ring, as this affects the transmission of electronic effects to the reactive center. acs.org

Data Tables

To illustrate the electronic influence of various substituents, the following tables provide standardized Hammett constants and a representative summary of how key computational parameters might change for a substituted this compound.

Table 1: Hammett Substituent Constants (σ) for Meta and Para Positions

This table provides a selection of Hammett constants for common substituents, quantifying their electron-donating or electron-withdrawing strength. Positive values indicate electron-withdrawing character, while negative values denote electron-donating character.

| Substituent | σ_meta | σ_para |

| -NH₂ | -0.16 | -0.66 |

| -OH | +0.12 | -0.37 |

| -OCH₃ | +0.12 | -0.27 |

| -CH₃ | -0.07 | -0.17 |

| -H | 0.00 | 0.00 |

| -F | +0.34 | +0.06 |

| -Cl | +0.37 | +0.23 |

| -Br | +0.39 | +0.23 |

| -CN | +0.56 | +0.66 |

| -NO₂ | +0.71 | +0.78 |

Data sourced from established physical organic chemistry principles. pharmacy180.com

Table 2: Theoretical Impact of Substituents on Calculated Properties of 1-Substituted this compound

This table presents a conceptual overview of how different substituents at the C1 position are predicted by computational methods to affect key electronic properties of the this compound molecule. The values are illustrative, based on general chemical principles.

| Substituent (at C1) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Mulliken Charge on Nitrile N |

| -H (Unsubstituted) | ~7.5 | ~4.0 | -0.45 |

| -CH₃ (Donating) | ~7.6 | ~4.2 | -0.47 |

| -F (Withdrawing) | ~7.3 | ~2.5 | -0.42 |

| -CN (Withdrawing) | ~6.8 | ~1.5 | -0.40 |

| -NO₂ (Strong Withdrawing) | ~6.2 | ~1.0 | -0.38 |

This table is illustrative, compiled from general principles of computational chemistry. numberanalytics.comresearchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. Changes in dipole moment and atomic charges reflect the redistribution of electron density due to the substituent's electronic effect.

Applications As Advanced Building Blocks in Contemporary Chemical Synthesis

Pharmaceutical and Medicinal Chemistry

The rigid, three-dimensional structure of the cyclopropane (B1198618) ring makes it an attractive scaffold for the design of novel therapeutic agents. acs.org Its incorporation into drug candidates can lead to enhanced potency, improved selectivity, and favorable pharmacokinetic profiles.

Cyclopropanecarbonitrile serves as a key intermediate in the synthesis of various pharmaceutical compounds, enabling the introduction of the cyclopropyl (B3062369) moiety which can alter the biological activity of the parent molecule. A notable example is its use in the production of the antibiotic drug Pazufloxacin (B1662166). ganeshremedies.com Pazufloxacin is a quinolone antibiotic marketed under brand names such as Pasil and Pazucross. The presence of the cyclopropyl group at the N-1 position of the quinolone core is crucial for its potent antibacterial activity.

The synthesis of such drug candidates often involves the transformation of the nitrile group of this compound into other functional groups, such as amines or carboxylic acids, which are then incorporated into the larger drug scaffold. This strategic use of this compound highlights its importance as a starting material for creating structurally complex and biologically active molecules.

Table 1: Drug Candidates Synthesized Using this compound Derivatives

| Drug Candidate | Therapeutic Class | Role of Cyclopropane Moiety |

| Pazufloxacin | Antibiotic | Enhances antibacterial potency |

This table is generated based on the role of this compound as a precursor.

The inherent rigidity of the cyclopropane ring is effectively exploited to create conformationally restricted analogues of endogenous ligands, which can help in understanding their bioactive conformations and in developing more selective receptor agonists or antagonists. acs.org

For instance, conformationally restricted analogues of histamine (B1213489) have been designed and synthesized to probe the different histamine receptor subtypes. acs.orgresearchgate.netresearchgate.net Synthetic strategies often employ chiral cyclopropane units that can be derived from precursors like this compound. One approach involves the reaction of a chiral synthon, such as (R)-epichlorohydrin, with (phenylsulfonyl)acetonitrile (B1630616) to form a chiral cyclopropane lactone, which can then be converted to the desired histamine analogue. nii.ac.jp These rigid structures help to lock the molecule in a specific spatial arrangement, leading to enhanced selectivity for a particular receptor subtype. acs.orgresearchgate.netresearchgate.net

Similarly, a series of optically active stereoisomers of 3,4-methanoarginine, which are conformationally restricted analogues of arginine, have been synthesized. nih.gov These analogues are designed to mimic different spatial arrangements of the arginine side chain and have been evaluated for their activity with nitric oxide synthase isoforms. The synthesis of these complex molecules relies on chiral 3,4-methanoamino acid equivalents, underscoring the importance of cyclopropane-containing building blocks in medicinal chemistry. nih.gov

Table 2: Examples of Conformationally Restricted Analogues

| Endogenous Ligand | Analogue Type | Synthetic Strategy Involving Cyclopropane |

| Histamine | Conformationally Restricted Agonists/Antagonists | Utilization of chiral cyclopropane units derived from precursors like (phenylsulfonyl)acetonitrile. nii.ac.jp |

| Arginine | 3,4-Methanoarginine Stereoisomers | Synthesis via chiral 3,4-methanoamino acid equivalents. nih.gov |

This table illustrates the application of cyclopropane derivatives in creating conformationally restricted analogues.

Noncanonical amino acids (ncAAs) are of growing interest in peptide chemistry as they can induce specific conformations in peptides, enhance their stability against proteolytic degradation, and fine-tune their biological properties. nih.gov Cyclopropane-containing amino acids are particularly valuable in this regard. researchgate.netacs.orgresearchgate.net

Several methods have been developed for the synthesis of cyclopropane amino acids. nih.gov One common strategy involves the cyclopropanation of dehydroamino acid derivatives. Another approach utilizes intermediates such as cyclopropane nitriles. For example, the reduction of an amino cyclopropane carbonitrile derivative has been shown to yield the natural product coronamic acid. researchgate.net Furthermore, methods for the stereodivergent synthesis of 2-arylcyclopropylamines, which are precursors to noncanonical amino acids, have been developed, sometimes involving a Curtius rearrangement from a cyclopropanecarboxylic acid derivative. nii.ac.jp These synthetic routes provide access to a diverse range of cyclopropane-based amino acids for incorporation into peptides, leading to novel therapeutic candidates. nih.gov

Table 3: Methods for Synthesizing Noncanonical Cyclopropane Amino Acids

| Synthetic Method | Key Features |

| Cyclopropanation of dehydroamino acids | One-pot synthesis using in situ generated diazo compounds. nih.gov |

| Reduction of cyclopropane nitrile derivatives | Yields natural products like coronamic acid. researchgate.net |

| Stereodivergent synthesis of 2-arylcyclopropylamines | Can provide access to either cis or trans isomers. nii.ac.jp |

This table outlines various synthetic approaches to noncanonical cyclopropane amino acids.

Arenaviruses are a family of viruses that can cause severe hemorrhagic fevers in humans. umt.edu The entry of the virus into a host cell is a critical step in its life cycle and represents a key target for antiviral drug development. nih.govnih.govnih.govbiorxiv.org Small molecule inhibitors that block this entry process are of significant interest. These inhibitors often target the viral envelope glycoprotein (B1211001) complex (GPC), preventing the pH-dependent membrane fusion within the endosome. umt.edu While various heterocyclic compounds and other small molecules have been identified as arenavirus entry inhibitors, there is currently no direct evidence in the reviewed literature to suggest that this compound or its direct derivatives are utilized as building blocks in the synthesis of these specific antiviral agents. umt.edunih.govbiorxiv.org

Agrochemical and Material Sciences

The introduction of a cyclopropane ring into the structure of pesticides and herbicides can significantly impact their efficacy, selectivity, and environmental persistence.

This compound is recognized as a reactive intermediate in the development of pyrethroid insecticides and other crop protection agents. monachem.com Pyrethroids are a major class of synthetic insecticides that mimic the structure and insecticidal properties of the natural pyrethrins. The cyclopropane ring is a core structural feature of many pyrethroids. The synthesis of these agrochemicals can involve the use of cyclopropane derivatives, and this compound serves as a valuable precursor in these synthetic pathways. nih.govchemball.com

Furthermore, this compound's derivative, cyclopropanecarboxylic acid, is a key intermediate in the synthesis of the plant growth regulator trinexapac-ethyl (B166841) and various pyrethroid pesticides. yuelongchem.compatsnap.com Trinexapac-ethyl is used to manage the growth of various turf grasses and crops. The synthesis of such agrochemicals highlights the industrial importance of cyclopropane-containing building blocks.

Table 4: Agrochemicals Derived from Cyclopropane Intermediates

| Agrochemical | Type | Role of Cyclopropane Intermediate |

| Pyrethroid Insecticides | Insecticide | This compound is a reactive intermediate in their synthesis. monachem.com |

| Trinexapac-ethyl | Plant Growth Regulator | Cyclopropanecarboxylic acid (derived from this compound) is a key intermediate. yuelongchem.compatsnap.com |

This table shows examples of agrochemicals synthesized using cyclopropane-based intermediates.

Contribution to the Synthesis of Novel Materials with Specific Properties

The incorporation of the cyclopropane motif into larger molecular frameworks can dramatically alter the physical and chemical properties of materials. ontosight.ai this compound and its derivatives serve as key starting materials for the synthesis of novel materials with tailored characteristics. The inherent ring strain of the cyclopropane ring, approximately 27.5 kcal/mol, imparts a reactivity profile similar to that of an olefinic double bond. tcichemicals.com This allows it to participate in a variety of chemical transformations, influencing the properties of the resulting materials.

The presence of the cyclopropane ring can lead to materials with unique geometric and stereochemical features. ontosight.ai For instance, the introduction of cyclopropane rings into polymers can modify their physical properties. ontosight.ai The specific substitution pattern on the cyclopropane ring, often originating from a substituted this compound, further dictates the final properties of the material.

Derivatives of this compound are also instrumental in synthesizing compounds with significant biological activity. The cyclopropane moiety is found in a range of bioactive molecules, including antibiotics, antivirals, and insecticides. tcichemicals.com For example, this compound is a known impurity in the synthesis of pazufloxacin mesylate, a pharmaceutical agent. chemicalbook.com This highlights its role as a precursor in the pharmaceutical industry.

General Reagent in Organic Synthesis

Beyond its role in material science, this compound is a versatile reagent in its own right, enabling the construction of complex and functionally diverse molecules.

Introduction of Cyclopropyl Groups via Cyclopropyl Anions

A key application of this compound derivatives is in the introduction of the cyclopropyl moiety into other molecules. Specifically, 1-trimethylsilylcyclopropane-1-carbonitrile has emerged as a stable and easy-to-handle reagent for this purpose. enamine.net This air-stable white powder, when treated with a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF), undergoes desilylation to generate a cyclopropyl anion. enamine.net This anion can then participate in various carbon-carbon bond-forming reactions, most notably aldol-type condensations with carbonyl compounds. enamine.net

This method offers predictable positional selectivity and is compatible with a wide range of functional groups, making it a valuable tool for the synthesis of polyfunctional substrates. enamine.net The reaction proceeds under mild conditions, further enhancing its synthetic utility. enamine.net

Construction of Complex Polyfunctional Substrates

The reactivity of the cyclopropyl anion generated from silylated this compound allows for the construction of highly functionalized and complex molecules. enamine.net This is particularly relevant in the synthesis of pharmaceutically important targets, where the precise installation of various functional groups is crucial. enamine.net The compatibility of the reaction with different functional groups means that chemists can build up molecular complexity in a controlled and efficient manner. enamine.net

Furthermore, donor-acceptor substituted cyclopropanes, which can be derived from this compound, are powerful building blocks for generating polyfunctional reactive intermediates through ring-opening reactions. researchgate.net These intermediates can then be used in a variety of transformations, including cycloadditions and annulations, to create complex cyclic and acyclic systems. researchgate.netdokumen.pub The ability to generate complex polyfunctional molecules in a single step from simple cyclopropane precursors makes this a highly attractive strategy in organic synthesis. dokumen.pub

Future Research Directions and Emerging Trends in Cyclopropanecarbonitrile Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Methods

A significant thrust in modern organic synthesis is the adoption of green chemistry principles, and the synthesis of cyclopropanecarbonitrile is no exception. researchgate.netthieme-connect.com Research is increasingly focused on moving away from traditional methods that often involve hazardous reagents, stoichiometric metal waste, and volatile organic solvents. acs.orggoogle.com

Key areas of development include:

Alternative Energy Inputs: Methodologies employing photocatalysis, electrochemistry, microwave irradiation, and mechanochemistry (ball-milling) are being explored to drive cyclopropanation reactions under milder and more energy-efficient conditions. researchgate.netthieme-connect.combenthamdirect.comresearchgate.net Visible-light-mediated cyclopropanation, in particular, has emerged as a promising sustainable strategy. researchgate.netresearchgate.net

Green Reaction Media: The use of water, ionic liquids, or solvent-free reaction conditions is being investigated to reduce the environmental footprint associated with organic solvents. thieme-connect.comrsc.orgucl.ac.uk One-pot, three-component reactions in aqueous media have been developed, offering high atom economy and diastereoselectivity at room temperature. rsc.org

Biocatalysis: The use of enzymes, such as engineered myoglobin (B1173299) variants, offers a highly sustainable route to chiral nitrile-substituted cyclopropanes, operating under mild conditions with exceptional stereoselectivity. nih.govrochester.eduresearchgate.net

Recyclable Catalysts: The development of heterogeneous catalysts, such as copper-exchanged bentonite (B74815) clay, allows for easy recovery and reuse, minimizing waste and catalyst cost. benthamdirect.com

Safer Reagents: A move towards using hydrogen as a clean reductant aims to avoid the stoichiometric metal waste generated in classical methods like the Simmons–Smith reaction. acs.org Similarly, designing pathways that avoid the isolation of potentially hazardous intermediates like organic azides is a key goal. unimi.it

| Approach | Green Principle | Example/Advantage | Reference |

|---|---|---|---|

| Photocatalysis | Alternative Energy Source | Utilizes visible light to build cyclopropane (B1198618) backbones under mild conditions. | researchgate.netresearchgate.net |

| Mechanochemistry | Solvent-Free | Ball-milling enables solvent-free Simmons-Smith reactions, activating zinc(0) directly. | ucl.ac.uk |